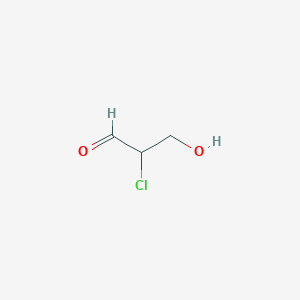

2-chloro-3-hydroxyPropanal

Description

Contextualizing 2-Chloro-3-hydroxypropanal within α,β-Unsaturated Aldehyde Chemistry

While this compound is a saturated aldehyde, it is closely related to α,β-unsaturated aldehydes through dehydration reactions. Under acidic conditions, it can lose a molecule of water to form 2-chloro-2-propenal, an α,β-unsaturated aldehyde. smolecule.com This connection is significant because α,β-unsaturated aldehydes are a cornerstone of organic synthesis, known for their participation in a variety of important reactions. google.com

The chemistry of α,β-unsaturated aldehydes is characterized by the conjugated system formed by the carbon-carbon double bond and the carbonyl group. google.com This arrangement allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition to the β-carbon. The introduction of a halogen, such as the chlorine atom in 2-chloro-2-propenal, further influences the reactivity of this system, making these compounds valuable precursors for a diverse array of chemical transformations. mdpi.com

Significance of Multifunctionalized Propanal Derivatives in Synthetic Chemistry

Propanal and its derivatives are fundamental three-carbon building blocks in organic synthesis. wikipedia.org The introduction of multiple functional groups onto the propanal backbone, as seen in this compound, dramatically increases their synthetic utility. smolecule.compsnnjp.org These multifunctional compounds serve as versatile starting materials for the construction of more complex molecules with specific biological or material properties. psnnjp.orgnih.gov

The presence of a halogen, a hydroxyl group, and an aldehyde in a single small molecule offers multiple points for chemical modification. For instance, the aldehyde can undergo nucleophilic addition or oxidation, while the hydroxyl group can be involved in esterification or etherification reactions. The chlorine atom, a good leaving group, can be displaced in nucleophilic substitution reactions. This multifunctionality allows for the stepwise and controlled construction of intricate molecular architectures, a key strategy in modern synthetic chemistry. smolecule.compsnnjp.org The ability to create diverse molecular libraries from such derivatives is crucial for discovering new drug candidates and other valuable chemical entities. psnnjp.org

Chemical and Physical Properties of this compound

The distinct chemical and physical properties of this compound are a direct result of its molecular structure, which includes an aldehyde, a hydroxyl group, and a chlorine atom. These features dictate its reactivity and interactions.

| Property | Value |

| Molecular Formula | C₃H₅ClO₂ |

| Molecular Weight | 108.52 g/mol |

| IUPAC Name | This compound |

| Synonyms | 2-chloro-3-hydroxypropionaldehyde |

| CAS Number | 28598-66-5 |

Data sourced from PubChem CID 10558579 nih.gov

Synthesis and Reactivity

The synthesis of this compound can be achieved through several methods, including the chlorination of 3-hydroxypropanal (B37111). smolecule.com Its reactivity is characterized by the chemical transformations typical of its functional groups. The aldehyde group can undergo nucleophilic addition and oxidation, while the hydroxyl group can be oxidized or participate in dehydration reactions. smolecule.com The presence of the chlorine atom also allows for nucleophilic substitution reactions.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-hydroxypropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO2/c4-3(1-5)2-6/h1,3,6H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPKVLSXPZKNHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C=O)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 3 Hydroxypropanal

Historical and Early Preparative Routes

Early synthetic approaches to 2-chloro-3-hydroxypropanal have centered on the transformation of readily available precursors through fundamental organic reactions. These methods, while foundational, often involve conditions and reagents that have been refined in more modern strategies.

Dehydration of 2-Chloro-1,3-Propanediol

One of the early conceivable routes for the preparation of this compound involves the selective dehydration of 2-chloro-1,3-propanediol. This process would theoretically involve the removal of a water molecule from the diol to form an enol, which would then tautomerize to the more stable aldehyde.

The starting material, 2-chloro-1,3-propanediol, is a halogenated polyol. noaa.gov The challenge in this synthetic approach lies in achieving the selective oxidation of one of the primary alcohol groups to an aldehyde while the other remains, a transformation that is more direct than dehydration. Direct dehydration of a diol to an unsaturated aldehyde is not a standard transformation, as such reactions typically require an initial oxidation step. Conceptually, a selective dehydration would need to favor the formation of the enol intermediate of this compound over other potential dehydration or rearrangement products.

Table 1: Properties of 2-Chloro-1,3-Propanediol

| Property | Value |

|---|---|

| Molecular Formula | C₃H₇ClO₂ |

| Molecular Weight | 110.54 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 213 °C |

Oxidation of 2-Chloro-2-Propen-1-ol

Another historical approach considers the oxidation of 2-chloro-2-propen-1-ol. This reaction involves the conversion of the primary alcohol functionality of the starting material into an aldehyde. The presence of the chloro-substituted double bond makes this a delicate transformation, as oxidizing agents can potentially react with the alkene.

The selective oxidation of an allylic alcohol to an unsaturated aldehyde is a well-established transformation in organic synthesis. Reagents such as manganese dioxide (MnO₂) are commonly employed for this purpose due to their selectivity for oxidizing allylic and benzylic alcohols. The reaction would proceed by the adsorption of the alcohol onto the surface of the MnO₂, followed by oxidation to the aldehyde and subsequent desorption. The choice of a mild and selective oxidizing agent is crucial to prevent over-oxidation to a carboxylic acid or reaction with the double bond.

Table 2: Properties of 2-Chloro-2-Propen-1-ol

| Property | Value |

|---|---|

| Molecular Formula | C₃H₅ClO |

| Molecular Weight | 92.52 g/mol |

| Boiling Point | 133-134 °C |

Modern and Advanced Synthesis Strategies

Contemporary methods for synthesizing this compound are geared towards greater efficiency, selectivity, and milder reaction conditions. These strategies often employ advanced reagents and a deeper understanding of reaction mechanisms.

Hypochlorite-Mediated Chlorination of 3-Hydroxypropenal

A modern and advanced strategy for the synthesis of this compound is the hypochlorite-mediated chlorination of 3-hydroxypropenal (the enol form of malondialdehyde). This method involves the electrophilic addition of chlorine to the double bond of the unsaturated aldehyde.

Sodium hypochlorite (B82951) (NaClO) is a readily available and inexpensive reagent that can serve as a source of electrophilic chlorine. mdpi.com The reaction is predicated on the ability of the double bond in 3-hydroxypropenal to act as a nucleophile and attack the electrophilic chlorine species generated from hypochlorite.

The mechanism of electrophilic chlorination of an alkene, such as the double bond in 3-hydroxypropenal, by hypochlorite involves several key steps. In aqueous solution, sodium hypochlorite exists in equilibrium with hypochlorous acid (HOCl). It is the hypochlorous acid that is generally considered the active electrophilic species.

The reaction is initiated by the attack of the electron-rich double bond of 3-hydroxypropenal on the electrophilic chlorine atom of hypochlorous acid. wikipedia.orgdocbrown.info This attack leads to the formation of a cyclic chloronium ion intermediate. The formation of this intermediate is a common feature in the electrophilic halogenation of alkenes. Subsequently, a nucleophile, in this case, a water molecule, attacks one of the carbon atoms of the chloronium ion, leading to the opening of the three-membered ring. This results in the formation of a chlorohydrin, which in this specific case is this compound. The regioselectivity of the nucleophilic attack determines the final position of the hydroxyl group.

The success of the hypochlorite-mediated chlorination is highly dependent on the optimization of reaction conditions, with pH control being a critical factor. The effectiveness of hypochlorite as a chlorinating agent is intrinsically linked to the pH of the solution, as this governs the equilibrium between the hypochlorite ion (OCl⁻) and hypochlorous acid (HOCl). nih.govresearchgate.net

Hypochlorous acid is a more potent electrophile than the hypochlorite ion. Therefore, to enhance the rate of the desired electrophilic chlorination, the reaction is typically carried out under slightly acidic to neutral conditions, where the concentration of HOCl is maximized. The optimal pH for the formation of HOCl is generally between 5 and 7.5. researchgate.net If the pH is too high (alkaline), the equilibrium will favor the less reactive hypochlorite ion. waterworld.com Conversely, if the pH is too low (acidic), there is a risk of forming chlorine gas (Cl₂), which can lead to unwanted side reactions and poses a safety hazard. researchgate.net

Therefore, careful control of the pH using buffer solutions is essential for maximizing the yield and selectivity of this compound while minimizing the formation of byproducts. The stability of the hypochlorite solution itself is also pH-dependent, with lower pH values leading to a decreased shelf life. nih.gov Thus, a balance must be struck to achieve efficient chlorination while maintaining the integrity of the reagent. Recent studies suggest that a pH range of 9.0 to 9.5 can offer a good compromise between stability and biocidal/oxidative effect, though the optimal pH for a specific organic synthesis may vary. nih.gov

Table 3: pH Dependence of Hypochlorite Species

| pH | Dominant Species | Reactivity as Electrophile |

|---|---|---|

| < 2 | Cl₂ (Chlorine gas) | High |

| 2 - 7.5 | HOCl (Hypochlorous acid) | High |

Rhodium-Catalyzed Condensation and Isomerization Approaches

While a direct rhodium-catalyzed condensation to form this compound is not prominently documented, its synthesis can be envisaged through a multi-step approach involving the isomerization of a suitable allylic alcohol precursor followed by chlorination. This strategy leverages the well-established catalytic activity of rhodium complexes in isomerization and subsequent electrophilic substitution.

Rhodium(I) complexes are highly effective catalysts for the redox isomerization of allylic alcohols to the corresponding saturated aldehydes and ketones. This transformation is a key step in converting readily available allyl alcohols into more synthetically versatile carbonyl compounds. The catalytic cycle is generally understood to proceed through a metal hydride addition-elimination mechanism or via an η3-oxo-allyl intermediate.

The process typically begins with the coordination of the allylic alcohol to the Rh(I) center. Subsequently, an oxidative addition of the O-H bond can occur, forming a rhodium(III)-hydride intermediate. This is followed by migratory insertion of the olefin into the Rh-H bond, leading to a rhodium(III)-alkoxide. Finally, β-hydride elimination from the carbon bearing the oxygen atom regenerates the Rh(I) catalyst and releases the aldehyde product. The efficiency and selectivity of this isomerization can be influenced by the choice of ligands on the rhodium complex and the reaction conditions. Water-soluble phosphine (B1218219) ligands, for example, have been shown to facilitate these reactions in aqueous media.

Table 1: Performance of Various Rhodium Catalysts in Allylic Alcohol Isomerization (Analogous Systems)

| Catalyst Precursor | Ligand | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Ref. |

| [Rh(cod)Cl]₂ | TPPTS | H₂O/Heptane | 80 | 1 | >99 | nih.gov |

| [Rh(CO)₂(acac)] | TPPTS | H₂O | 100 | 0.5 | 98 | nih.gov |

| RhCl₃·3H₂O | TPPTS | H₂O | 80 | 4 | 95 | nih.gov |

| [Rh(cod)(MeCN)₂]BF₄ | PTA | H₂O | RT | 0.25 | >99 | rsc.org |

Note: This table represents the general catalytic activity of rhodium complexes for the isomerization of various allylic alcohols, not specifically for the precursor of this compound.

Following the isomerization of a suitable precursor like 3-hydroxy-2-propen-1-ol to 3-hydroxypropanal (B37111), the next conceptual step would be the α-chlorination of the resulting aldehyde. This can be achieved through electrophilic attack on the corresponding enol or enolate. The carbonyl group of the aldehyde activates the α-carbon, making it susceptible to reaction with an electrophilic chlorine source.

Various reagents can be employed for this purpose, including N-chlorosuccinimide (NCS), which is a common and effective source of electrophilic chlorine. The reaction can be catalyzed by acids or bases. In an acidic medium, the aldehyde is protonated, which enhances the rate of enolization, and the enol then attacks the electrophilic chlorine. In a basic medium, an enolate is formed, which is a more potent nucleophile and readily reacts with the chlorinating agent. The direct and enantioselective organocatalytic α-chlorination of aldehydes has also been developed, offering a pathway to chiral α-chloro aldehydes. mdpi.com

Conducting rhodium-catalyzed reactions in aqueous media offers significant advantages aligned with the principles of green chemistry. researchgate.net Water is an abundant, non-toxic, and non-flammable solvent, making it an environmentally benign alternative to volatile organic compounds (VOCs). The use of water-soluble ligands, such as sulfonated phosphines (e.g., TPPTS), allows for the catalyst to be retained in the aqueous phase, facilitating its separation from the organic product and enabling catalyst recycling. nih.gov This biphasic catalysis approach is not only more sustainable but can also be more economical on an industrial scale.

Furthermore, reactions in water can sometimes exhibit enhanced reactivity and selectivity compared to their counterparts in organic solvents. The development of water-soluble rhodium catalysts has been a key area of research to improve the sustainability of chemical processes, including hydrogenations and isomerizations. researchgate.netillinois.edu

Aldolase-Catalyzed Biocatalytic Synthesis (Analogous Systems)

Biocatalysis using aldolases presents a powerful and sustainable alternative for the synthesis of chiral molecules like this compound. Aldolases catalyze stereoselective aldol (B89426) additions and retro-aldol reactions, forming carbon-carbon bonds with high precision. While a direct synthesis of this compound using this method might be challenging, the principles of aldolase (B8822740) catalysis are highly relevant. Notably, this compound has been used as a reactant in studies involving ketodeoxyphosphogluconate aldolase, indicating the potential for enzymatic manipulation of this compound. tudelft.nl

Aldolases are classified into two main types based on their mechanism. Type I aldolases form a Schiff base intermediate with a lysine (B10760008) residue in the active site, while Type II aldolases utilize a divalent metal ion cofactor (often Zn²⁺) to polarize the carbonyl substrate. Both types have been exploited for synthetic purposes due to their ability to control the stereochemistry of the newly formed chiral centers.

Modern protein engineering techniques, such as directed evolution and site-directed mutagenesis, have been instrumental in tailoring aldolases for specific synthetic applications. researchgate.net By modifying the amino acid sequence of an enzyme, it is possible to alter its substrate specificity, enhance its catalytic activity, and improve its stability under process conditions. For instance, engineering the active site can allow the enzyme to accept non-natural substrates or can invert the stereoselectivity of the reaction to produce a desired enantiomer. This has been successfully applied to various aldolases to synthesize a wide range of complex, polyhydroxylated compounds with high stereopurity. researchgate.netacs.org

Table 2: Examples of Aldolases and Their Applications in Asymmetric Synthesis

| Aldolase | Enzyme Class | Donor Substrate | Acceptor Substrate | Key Feature | Ref. |

| D-fructose-6-phosphate aldolase (FSA) | Type I | Dihydroxyacetone | Various aldehydes | Broad acceptor scope | researchgate.net |

| 2-deoxy-D-ribose-5-phosphate aldolase (DERA) | Type I | Acetaldehyde | Acetaldehyde/other aldehydes | C-C bond formation between two aldehydes | researchgate.net |

| D-tagatose-1,6-bisphosphate aldolase (TBPA) | Type I | Dihydroxyacetone phosphate | Glyceraldehyde-3-phosphate | High stereoselectivity | rsc.org |

| L-rhamnulose-1-phosphate aldolase (RhuA) | Type I | Dihydroxyacetone phosphate | L-lactaldehyde | Synthesis of L-sugars | rsc.org |

Note: This table provides examples of aldolases and their general applications in asymmetric synthesis, illustrating the potential for biocatalytic routes to chiral molecules.

A major advantage of biocatalysis is that enzymes typically operate under mild conditions (near-neutral pH and ambient temperature) in aqueous media. nih.gov This inherently aligns with the principles of green chemistry by reducing energy consumption and avoiding the use of hazardous organic solvents. The use of water as the reaction medium is not only environmentally friendly but also cost-effective.

Furthermore, the high selectivity of enzymes often eliminates the need for protecting groups, which simplifies the synthetic route and reduces waste generation. nih.gov The enzymes themselves are biodegradable and are derived from renewable resources. Immobilization of aldolases on solid supports is a common strategy to enhance their stability and facilitate their recovery and reuse, further improving the sustainability and economic viability of the biocatalytic process. The combination of high selectivity, mild reaction conditions, and the use of an environmentally benign solvent makes aldolase-catalyzed synthesis a highly attractive approach for the production of fine chemicals.

Mitigation of Competing Side Reactions during Synthesis

Polymerization Suppression Strategies

Aldehydes, particularly reactive ones like this compound, have a propensity to undergo self-condensation or polymerization, leading to the formation of unwanted oligomeric or polymeric byproducts. This process is often catalyzed by acidic or basic impurities and can be accelerated by elevated temperatures. The formation of these polymers not only consumes the desired product but also complicates purification processes.

To counteract this, polymerization inhibitors are frequently introduced into the reaction mixture. These chemical agents function by intercepting reactive intermediates that initiate the polymerization cascade. While specific inhibitors for the synthesis of this compound are not extensively documented in publicly available literature, strategies employed for structurally similar aldehydes can be applied. Common classes of polymerization inhibitors for unsaturated monomers and aldehydes include phenolic compounds, quinones, and aromatic amines. longchangchemical.com

For instance, hydroquinone (B1673460) is a widely used inhibitor that functions by quenching radical species. fujifilm.com Nitroxide-based stable free radicals, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), are also highly effective at terminating radical-mediated polymerization. nih.gov The selection of an appropriate inhibitor and its optimal concentration is critical, as it must effectively suppress polymerization without interfering with the primary synthetic reaction. The choice often depends on the specific reaction conditions, such as the solvent system, temperature, and the nature of the reactants and catalysts involved.

Table 1: Common Classes of Polymerization Inhibitors and Their Mechanisms

| Inhibitor Class | Example | Mechanism of Action |

| Phenolic Compounds | Hydroquinone | Radical scavenging |

| Quinones | p-Benzoquinone | Radical addition and disproportionation |

| Aromatic Amines | Diphenylamine | Radical scavenging |

| Nitroxide Radicals | TEMPO | Reversible radical trapping |

Low-Temperature Kinetic Control

Temperature is a critical parameter in the synthesis of thermally sensitive and stereochemically labile compounds like this compound. Operating at low temperatures is a fundamental strategy to exert kinetic control over a reaction, favoring the formation of the desired product over thermodynamically more stable but undesired side products.

In the context of α-chloroaldehyde synthesis, low temperatures can significantly suppress side reactions such as epimerization or racemization at the stereogenic center, as well as elimination and polymerization. By reducing the thermal energy of the system, the activation energy barriers for these competing pathways become more difficult to overcome.

A notable example in the synthesis of a related α-chloroaldehyde demonstrated the critical role of temperature in maintaining stereochemical integrity. When a specific chlorination reaction was conducted at 0 °C, the product was obtained with only 60% enantiomeric excess (ee). However, by lowering the reaction temperature to -20 °C, the enantiomeric excess was reliably increased to over 97%. This illustrates that even a modest decrease in temperature can have a profound impact on the selectivity of the reaction, favoring the kinetically controlled product.

Table 2: Effect of Temperature on Enantioselectivity in a Representative α-Chlorination Reaction

| Reaction Temperature (°C) | Enantiomeric Excess (ee) of α-Chloroaldehyde |

| 0 | 60% |

| -20 | >97% |

This principle of low-temperature kinetic control is directly applicable to the synthesis of this compound to minimize the formation of byproducts and preserve the desired stereochemistry if a chiral synthesis is being performed.

Application of Flow Chemistry for Enhanced Heat Dissipation

Many reactions involved in the synthesis of functionalized aldehydes are exothermic. In traditional batch reactors, inefficient heat dissipation can lead to the formation of localized hot spots, where the temperature significantly exceeds the set point. These hot spots can accelerate the rates of undesirable side reactions, including polymerization and decomposition, leading to reduced yields and the formation of impurities.

Flow chemistry, which involves performing chemical reactions in continuous-flowing streams within microreactors or coiled tubes, offers a powerful solution to this challenge. The high surface-area-to-volume ratio inherent in these systems provides exceptionally efficient heat transfer. rsc.orgwiley-vch.de This allows for precise temperature control and the rapid dissipation of heat generated during exothermic processes, maintaining a uniform temperature profile throughout the reaction zone.

Table 3: Comparison of Heat Transfer Coefficients in Batch vs. Flow Reactors

| Reactor Type | Typical Overall Heat Transfer Coefficient (U) (W m⁻² K⁻¹) |

| Conventional Batch Reactor | < 100 |

| Stirred Tank with Jacket | 50 - 200 |

| Microreactor | 1,000 - 25,000 |

Reactivity and Mechanistic Studies of 2 Chloro 3 Hydroxypropanal

Aldehyde Functional Group Transformations

The aldehyde group is the most reactive site in the molecule, readily undergoing nucleophilic addition, oxidation, and reduction reactions.

The carbonyl carbon of the aldehyde group in 2-chloro-3-hydroxypropanal is electrophilic and susceptible to attack by various nucleophiles. smolecule.com These reactions are fundamental to its role as a building block in organic synthesis. Common nucleophilic addition reactions include the formation of hemiacetals and imines. smolecule.com

For instance, in the presence of an alcohol, a nucleophilic addition reaction can occur to form a hemiacetal. The reaction with amines yields an imine. These reactions are crucial for constructing more complex molecular architectures. smolecule.com The electron-withdrawing effect of the adjacent chlorine atom enhances the electrophilicity of the carbonyl carbon, potentially increasing its reactivity towards nucleophiles compared to a non-halogenated aldehyde.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

| Oxygen Nucleophile | Alcohols (R-OH) | Hemiacetal |

| Nitrogen Nucleophile | Primary Amines (R-NH2) | Imine (Schiff Base) |

| Carbon Nucleophile | Grignard Reagents (R-MgX) | Secondary Alcohol |

| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin |

This table presents theoretical examples of common nucleophilic addition reactions that aldehydes undergo.

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 2-chloro-3-hydroxypropanoic acid. This transformation is a common reaction for aldehydes and can be achieved using various oxidizing agents.

While specific studies on the oxidation of this compound are not extensively detailed in the provided results, general principles of aldehyde oxidation apply. Mild oxidizing agents such as Tollens' reagent (silver nitrate (B79036) in ammonia) or Fehling's solution (copper(II) ions complexed with tartrate) are often used to selectively oxidize aldehydes. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) can also be employed. The presence of the hydroxyl group and the chlorine atom may influence the choice of oxidant and reaction conditions to avoid side reactions.

The aldehyde functional group can be readily reduced to a primary alcohol, yielding 2-chloro-1,3-propanediol. This reduction is typically accomplished using hydride-based reducing agents.

Common reagents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). scribd.com Sodium borohydride is a milder reagent and is generally preferred for its selectivity for aldehydes and ketones, making it suitable for reducing this compound without affecting other potentially reactive sites under controlled conditions. Lithium aluminum hydride is a much stronger reducing agent and would also effectively carry out the transformation. scribd.com

Table 2: Common Reducing Agents for Aldehyde to Alcohol Transformation

| Reagent | Formula | Typical Solvent | Product |

| Sodium Borohydride | NaBH4 | Ethanol, Methanol | 2-chloro-1,3-propanediol |

| Lithium Aluminum Hydride | LiAlH4 | Diethyl ether, THF | 2-chloro-1,3-propanediol |

Halogen Reactivity and Substitution Reactions

The chlorine atom at the C-2 position is susceptible to nucleophilic substitution, providing another avenue for synthetic modification.

The chlorine atom in this compound can be displaced by a variety of nucleophiles. This reaction proceeds via a nucleophilic substitution mechanism. Given that the chlorine is on a secondary carbon, both SN1 and SN2 pathways are theoretically possible, with the specific mechanism being influenced by the nucleophile, solvent, and reaction conditions.

The substitution of the chlorine atom with a hydroxyl group, for example, would lead to the formation of glyceraldehyde. This type of reaction highlights the potential of this compound as a precursor to other important compounds. The reactivity of the chlorine atom in substitution reactions makes it a key feature of the molecule's synthetic utility.

Hydroxyl Group Reactivity

The primary hydroxyl group (-CH2OH) in this compound can undergo reactions typical of alcohols, such as esterification and etherification. However, its reactivity can be influenced by the presence of the adjacent chlorine and the aldehyde group.

Reactions involving the hydroxyl group allow for further functionalization of the molecule. For example, esterification with a carboxylic acid or its derivative would yield an ester, while reaction with an alkyl halide under basic conditions could form an ether. These transformations add to the synthetic versatility of this compound. smolecule.com

Participation in Hydrogen Bonding and Chemical Interactions

The presence of a primary hydroxyl group (-OH) makes this compound an active participant in hydrogen bonding. Computational analysis indicates that the molecule has one hydrogen bond donor and two hydrogen bond acceptors. researchgate.netresearchgate.net This capability allows it to form intermolecular hydrogen bonds, which can influence its physical properties and its interactions with other molecules, including solvents and biological macromolecules. rsc.org The hydroxyl group's ability to engage in hydrogen bonding can enhance the molecule's interaction with biomolecules, a key aspect of its biological activity. rsc.org Furthermore, the proximity of the hydroxyl and aldehyde groups allows for the possibility of intramolecular hydrogen bonding. gcms.cz

Derivatization Reactions Involving the Hydroxyl Moiety

The primary hydroxyl group is a key site for chemical modification, enabling the synthesis of a variety of derivatives. These reactions are crucial for both creating new molecules and for analytical purposes, such as preparing the compound for gas chromatography (GC).

Common derivatization strategies for the hydroxyl moiety include:

Silylation: This is one of the most common derivatization techniques used to increase the volatility and thermal stability of compounds containing hydroxyl groups, making them suitable for GC analysis. researchgate.netresearch-solution.com Reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. gcms.cztcichemicals.com

Acylation (Esterification): The hydroxyl group can undergo acylation or esterification by reacting with acyl chlorides or acid anhydrides to form esters. research-solution.comlibretexts.org This process involves the condensation of the hydroxyl group with the carboxyl group of an acid, often in the presence of a catalyst. gcms.cz This not only modifies the chemical properties of the molecule but can also be used to introduce chromophores for enhanced UV-Visible detection in liquid chromatography. libretexts.org

Oxidation: The primary alcohol group can be selectively oxidized to form the corresponding carboxylic acid, provided the aldehyde group is protected or the reaction conditions are carefully controlled. nih.gov Conversely, under different conditions, the aldehyde can be oxidized while the alcohol remains, highlighting the compound's complex reactivity.

Dehydration: Under acidic conditions, the molecule can undergo dehydration, losing a molecule of water to form an unsaturated aldehyde.

A summary of these derivatization reactions is presented in the table below.

| Derivatization Type | Reagent Class | Functional Group Transformation | Purpose |

| Silylation | Trimethylsilylating agents (e.g., BSTFA, BSA) | -OH → -O-Si(CH₃)₃ | Increase volatility and thermal stability for GC analysis. researchgate.nettcichemicals.com |

| Acylation | Acyl Halides, Acid Anhydrides | -OH → -O-C(=O)R | Modify polarity, introduce detectable groups. research-solution.comlibretexts.org |

| Oxidation | Oxidizing Agents | -CH₂OH → -COOH | Synthesis of chloro-hydroxy-carboxylic acids. nih.gov |

| Dehydration | Acid Catalysts | -C(OH)-CH(Cl)- → -C=C(Cl)- | Formation of unsaturated aldehydes. |

Overall Reactivity Profile and Versatility

This compound is a versatile building block in organic synthesis, a property derived from the distinct reactivity of its three functional groups. chemicalbook.com The molecule is reactive with both nucleophiles and electrophiles. rsc.org

The Aldehyde Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic addition reactions, which are characteristic of aldehydes. rsc.org

The Chlorine Atom: The electron-withdrawing nature of the chlorine atom activates the adjacent carbon. It can be displaced by nucleophiles through substitution reactions. rsc.org

The Hydroxyl Group: As discussed, this group can be oxidized, dehydrated, or undergo derivatization reactions like esterification and etherification. rsc.orgnih.gov

This trifunctional nature allows for a multitude of chemical transformations, making the compound a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. chemicalbook.com

Proposed Formation Mechanisms in Radical Reactions

The presence of compounds like this compound in the environment can be explained through complex radical reaction mechanisms occurring in the atmosphere.

Isomerization of β-Chloroalkoxy Radicals

A plausible pathway for the formation of this compound involves the isomerization of β-chloroalkoxy radicals. Alkoxy radicals (RO•) are key intermediates in atmospheric oxidation chains. acs.org They can undergo several competing reactions, including unimolecular isomerization via an internal hydrogen atom shift (H-shift). acs.org

In this proposed mechanism, a β-chloroalkoxy radical, formed from an atmospheric precursor, rearranges through a 1,x-H shift. For instance, a 1,4-H shift in the 3-chloro-1-propoxy radical would involve the abstraction of a hydrogen atom from the carbon bearing the hydroxyl group by the oxygen radical, proceeding through a cyclic transition state. This isomerization would yield a 2-chloro-3-hydroxy-1-propyl radical, which can subsequently be oxidized to form this compound. Such isomerization reactions are known to be significant pathways for the transformation of atmospheric intermediates. copernicus.org

Context of Atmospheric Oxidation of Unsaturated Alcohols

The precursor β-chloroalkoxy radicals are likely formed from the atmospheric oxidation of unsaturated alcohols, such as allyl alcohol (2-propen-1-ol). scielo.br Unsaturated alcohols are emitted into the atmosphere from various biogenic and anthropogenic sources. nih.gov In the troposphere, their dominant degradation pathway is reaction with hydroxyl (•OH) radicals and, in certain environments like the marine boundary layer, chlorine (Cl) atoms. nih.govmdpi.com

The reaction is typically initiated by the electrophilic addition of the •OH or Cl radical to the carbon-carbon double bond. rsc.orgacs.org This addition creates a chloro-hydroxyalkyl radical. This radical rapidly adds molecular oxygen (O₂) to form a corresponding peroxy radical (RO₂•), which is then converted to a chloro-hydroxy-alkoxy radical (RO•). acs.org For example, the Cl-atom-initiated oxidation of allyl alcohol would lead to a β-chloroalkoxy radical intermediate. acs.org This alkoxy radical is the key precursor that can then isomerize, as described in section 3.5.1, or fragment to yield smaller carbonyl compounds, including chlorinated aldehydes. rsc.orgacs.org

Applications in Organic Synthesis and Chemical Transformations

2-Chloro-3-hydroxypropanal as a Versatile Synthetic Building Block

This compound serves as a foundational component for constructing more elaborate organic molecules. chemicalbook.com Its aldehyde and hydroxyl functionalities provide sites for various chemical modifications, enabling its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. smolecule.com The reactivity of this compound also makes it a useful tool for investigating reaction mechanisms and biological interactions. smolecule.com

The versatility of this compound is evident in the different types of reactions it can undergo:

Nucleophilic Addition: The aldehyde group's carbonyl carbon is susceptible to attack by nucleophiles like alcohols or amines, resulting in the formation of hemiacetals or imines, respectively. smolecule.com

Oxidation: The hydroxyl group can be oxidized to yield a ketone or carboxylic acid, depending on the reaction conditions. smolecule.com

Dehydration: In the presence of an acid, this compound can undergo dehydration to form an unsaturated aldehyde. smolecule.com

Substitution: The chlorine atom can be displaced by other functional groups through nucleophilic substitution reactions.

Precursor to Complex Organic Molecules and Chiral Intermediates

The strategic placement of functional groups in this compound allows for its use as a precursor in the synthesis of complex organic molecules. Its reactivity profile suggests that it can be a starting point for creating more intricate structures through targeted chemical reactions. smolecule.com For instance, it can be used to produce a variety of pharmaceuticals and agrochemicals. smolecule.com

Furthermore, the presence of a chiral center in some of its derivatives makes it a valuable tool in asymmetric synthesis. For example, (S)-2-(Benzyloxy)-3-hydroxypropanal, a related compound, is used as an intermediate in the synthesis of complex organic molecules and chiral building blocks. Asymmetric synthesis techniques can be employed to produce this compound with specific stereochemistry, which is particularly important in the development of pharmaceuticals where a specific enantiomer is often responsible for the desired therapeutic effect. smolecule.com

Synthesis of Cationic Derivatives of Polyhydroxy Compounds

This compound plays a role in the synthesis of cationic derivatives of polyhydroxy compounds. Research has shown that the hypochlorination of allyl quaternary ammonium (B1175870) salts can produce 3-chloro-2-hydroxypropyl derivatives, which can then be used to create cationic esters. These esters have applications in improving the performance of agricultural formulations. This highlights the utility of chloro-hydroxy structures, analogous to this compound, in creating specialized chemical products.

Utility in Agrochemical Development (Structural Modifications)

In the field of agrochemical development, derivatives of this compound have shown potential. Research has indicated that structural modifications of this compound can lead to new herbicides with enhanced activity against specific weed species. This demonstrates its potential as a scaffold for developing more effective crop protection products. The reactivity of the compound allows for the creation of derivatives that can be explored for their herbicidal properties, potentially leading to more efficient agricultural chemicals. An analogous compound, 3-chloropropanal (B96773), is also investigated as a precursor in the synthesis of herbicides and pesticides.

Reactant in Enzymatic Reaction Rate Studies (e.g., Aldolase (B8822740) Activity)

This compound has been utilized as a reactant in studies of enzymatic reaction rates, particularly in the investigation of aldolase activity. chemicalbook.com For example, it was used to study the effect of phosphorylation on the reaction rate of unnatural electrophiles with ketodeoxyphosphogluconate aldolase. chemicalbook.com Aldolases are enzymes that catalyze the formation of carbon-carbon bonds and are valuable tools in biotechnology. nih.govgoogle.com The use of substrates like this compound and its analogs helps in understanding the substrate specificity and catalytic mechanism of these enzymes. acs.orgtu-darmstadt.de For instance, studies on D-fructose-6-phosphate aldolase (FSA) have explored its ability to accept various aldehydes as substrates. acs.org

Potential in Synthesis of Pheromone Components and Specialty Chemicals (Analogous Propanal)

While direct synthesis of pheromones from this compound is not extensively documented, analogous propanal derivatives are key in this area. For example, 3-chloropropanal serves as an intermediate in the synthesis of pheromone components and other specialty chemicals. The synthesis of certain pheromone components, such as 4-oxo-(E)-2-hexenal, involves multi-step processes starting from commercially available materials. nih.gov The structural features of propanal and its derivatives make them suitable starting points for building the carbon skeletons of these complex signaling molecules. beilstein-journals.orgrsc.org

Role in the Synthesis of Enantiomerically Pure Molecules (Analogous Systems)

The synthesis of enantiomerically pure molecules is crucial in many areas of chemistry, particularly in pharmaceuticals. While the direct use of this compound for this purpose is not the most cited example, analogous systems highlight the importance of chiral building blocks. For instance, the synthesis of chiral 3-hydroxypyrrolidin-2-ones can be achieved from a Baylis-Hillman adduct, demonstrating a pathway to enantiomerically pure compounds. researchgate.net Furthermore, enzymatic methods are employed to prepare chiral alcohols like (S)-2-chloro-1-(3-hydroxyphenyl)ethanol, a key intermediate in the synthesis of other chiral molecules. google.com These examples underscore the potential of using chiral starting materials, including derivatives of this compound, to achieve high stereoselectivity in organic synthesis. smolecule.com

Advanced Analytical Approaches in Research on 2 Chloro 3 Hydroxypropanal

Spectroscopic Techniques for Mechanistic Elucidation (Beyond Basic Identification)

Spectroscopy is a powerful tool for probing the molecular structure and behavior of 2-chloro-3-hydroxypropanal. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can gain detailed information about its conformation, functional groups, and the transformations it undergoes during chemical reactions.

Nuclear Magnetic Resonance (NMR) for Conformational and Mechanistic Insight

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure of molecules in solution and for elucidating reaction mechanisms. auremn.org.br For this compound, ¹H and ¹³C NMR can provide precise information about the connectivity of atoms and the chemical environment of each nucleus.

Advanced NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the spatial proximity of protons, offering critical data for conformational analysis. The molecule's flexible single bonds allow for rotation, leading to various conformers. mdpi.com By analyzing coupling constants (³JHH) and NOE correlations, researchers can determine the preferred conformation of the molecule in different solvents. researchgate.net Theoretical calculations are often used in conjunction with experimental NMR data to obtain the geometries and energies of the most stable conformers. auremn.org.br

Mechanistic studies also heavily rely on NMR. By monitoring the changes in the NMR spectrum over time, researchers can track the formation of intermediates and products, providing direct evidence for proposed reaction pathways. For instance, in a reaction involving the aldehyde group, the disappearance of the characteristic aldehydic proton signal and the appearance of new signals can be quantified to determine reaction kinetics.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (ppm, predicted) | Multiplicity | Coupling Constant (J, Hz, predicted) |

|---|---|---|---|

| H-1 (CHO) | 9.5 - 9.7 | Doublet | ~2-3 |

| H-2 (CHCl) | 4.3 - 4.5 | Multiplet | - |

| H-3 (CH₂OH) | 3.7 - 3.9 | Multiplet | - |

| OH | Variable | Broad Singlet | - |

Note: Predicted values are based on standard chemical shift ranges and coupling patterns for similar functional groups.

Infrared (IR) Spectroscopy for Functional Group Evolution during Reactions

Infrared (IR) spectroscopy is highly effective for identifying functional groups within a molecule and monitoring their changes during a chemical reaction. docbrown.info Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique "fingerprint" for the molecule.

In this compound, key vibrational modes include the O-H stretch of the alcohol, the C=O stretch of the aldehyde, and the C-Cl stretch. The evolution of these bands can be monitored in real-time to follow a reaction's progress. For example, if the aldehyde is reduced to an alcohol, the strong C=O stretching band around 1730 cm⁻¹ will decrease in intensity, while the broad O-H stretching band around 3400 cm⁻¹ will increase or change shape. Similarly, if the hydroxyl group is involved in a reaction, changes in its corresponding IR band will be observed. This technique provides valuable kinetic and mechanistic information by allowing researchers to observe the transformation of functional groups directly. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹, typical range) |

|---|---|---|

| O-H (Alcohol) | Stretching, H-bonded | 3200 - 3600 (broad) |

| C-H (Aldehyde) | Stretching | 2820 - 2850 and 2720 - 2750 |

| C=O (Aldehyde) | Stretching | 1720 - 1740 |

| C-O (Alcohol) | Stretching | 1050 - 1150 |

| C-Cl | Stretching | 600 - 800 |

Note: These are typical frequency ranges and can be influenced by the molecular environment.

Mass Spectrometry (MS) for Reaction Product Identification and Fragmentation Analysis

Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. libretexts.org When this compound is introduced into a mass spectrometer, it is ionized, and the resulting molecular ion can undergo fragmentation.

The fragmentation pattern is highly dependent on the structure of the molecule. For this compound, characteristic fragmentation pathways would include:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group, leading to the loss of a hydrogen atom (M-1) or the formyl radical (M-29). miamioh.edu

Cleavage next to the chlorine atom: Loss of the chloromethyl group (CH₂Cl) or the chlorine atom itself. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M) and the M+2 peak in an approximate 3:1 ratio. libretexts.org

Loss of water: Dehydration can occur, leading to a fragment with a mass of M-18. libretexts.org

By analyzing the masses of these fragments, researchers can confirm the structure of reaction products, identify impurities, and gain insight into the bonding and stability of the molecule. youtube.com

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (C₃H₅ClO₂)

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 108/110 | [C₃H₅ClO₂]⁺ | Molecular Ion (M/M+2) |

| 79/81 | [C₂H₄ClO]⁺ | Loss of formyl radical (-CHO) |

| 73 | [C₃H₅O₂]⁺ | Loss of Chlorine radical (-Cl) |

| 63/65 | [CH₂Cl]⁺ | Chloromethyl cation |

| 49/51 | [CH₂Cl]⁺ | Chloromethyl cation |

| 29 | [CHO]⁺ | Formyl cation |

Note: The presence of chlorine (³⁵Cl and ³⁷Cl isotopes) results in characteristic M and M+2 peaks.

Chromatographic Methods for Purity and Reaction Monitoring

Chromatography is an essential tool for separating the components of a mixture, allowing for the purification of compounds and the detailed monitoring of reaction progress.

Gas Chromatography (GC) for Reaction Progress and By-product Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. It is particularly useful for monitoring the progress of reactions involving this compound and for identifying and quantifying any volatile by-products. nih.gov Due to the polarity and potential for thermal degradation of this compound, derivatization may be necessary to convert it into a more volatile and stable compound before GC analysis. chromforum.orgagriculturejournals.cz

In a typical application, small aliquots of a reaction mixture are taken at different time intervals, derivatized if necessary, and injected into the GC. The resulting chromatogram will show peaks corresponding to the starting material, the desired product, and any by-products. By integrating the area of these peaks, the concentration of each component can be determined, allowing for the calculation of reaction rates and yields. The coupling of GC with a mass spectrometer (GC-MS) provides an even more powerful tool, as it allows for the definitive identification of each separated component based on its mass spectrum. agriculturejournals.cz

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is an indispensable method for the separation, identification, and quantification of compounds in complex mixtures, especially for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. mdpi.com

For the analysis of this compound and its reaction mixtures, reversed-phase HPLC is a common approach. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. More polar compounds will elute earlier, while less polar compounds will be retained longer on the column.

HPLC is particularly valuable for monitoring reactions where the products or intermediates have significantly different polarities than the starting materials. A detector, such as a UV-Vis detector (if the compounds have a chromophore) or a refractive index detector, is used to quantify the separated components. The development of a reliable HPLC method is crucial for ensuring the purity of synthesized this compound and for obtaining accurate kinetic data from reaction monitoring. researchgate.net

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-halocyclopentanones |

| 2-chloro-2-methylpropane |

| 3-hydroxypropionaldehyde |

Derivatization Strategies for Enhanced Analysis

Due to its polarity and thermal lability stemming from the hydroxyl and aldehyde functional groups, this compound is not ideally suited for direct GC-MS analysis. Derivatization is an essential sample preparation step that converts the analyte into a more volatile, thermally stable, and chromatographically amenable form. jfda-online.com This chemical modification reduces analyte adsorption within the GC system, improves peak shape, and can enhance detector response. gcms.cz For a polyfunctional compound like this compound, derivatization strategies must address both the aldehyde and hydroxyl moieties, which can be achieved through single or multi-step reactions. researchgate.net

Formation of Stable and Volatile Derivatives for GC-MS

The primary goal of derivatization for GC-MS is to replace active hydrogen atoms in polar functional groups with less polar, more stable chemical groups, thereby increasing volatility. gcms.cz For this compound, this involves targeting the carbonyl (aldehyde) and hydroxyl groups.

Targeting the Aldehyde Group: A widely employed and highly effective method for derivatizing aldehydes is the reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), also known as PFBOA. gnest.orgresearchgate.net This reaction forms a stable PFBHA-oxime derivative. The resulting oximes are significantly more volatile and less prone to thermal degradation during GC analysis. Furthermore, the pentafluorobenzyl moiety is strongly electron-capturing, which makes these derivatives particularly suitable for highly sensitive detection by GC-MS, especially when using negative ion chemical ionization (NCI). researchgate.netnih.gov

Targeting the Hydroxyl Group: The hydroxyl group is commonly derivatized through silylation. gcms.cz This process involves replacing the acidic hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst like trimethylchlorosilane (TMCS). copernicus.org The resulting TMS-ether is much less polar and more volatile than the original alcohol. gcms.cz

Dual Derivatization: For a multifunctional molecule like this compound, a two-step derivatization can be employed. researchgate.netcopernicus.org This would typically involve methoximation or PFBHA derivatization of the aldehyde group first, followed by silylation of the hydroxyl group. copernicus.orgmdpi.com This ensures that both polar sites are masked, leading to a derivative with optimal characteristics for GC-MS analysis. Another approach for compounds with adjacent hydroxyl groups (1,2-diols) or α- and β-hydroxy acids involves the use of boronic acids, such as n-butylboronic acid, which react to form stable cyclic boronate esters. gcms.cz

Below is an interactive table summarizing potential derivatization strategies for this compound.

| Functional Group | Derivatization Reaction | Reagent | Derivative Formed | Key Advantages |

|---|---|---|---|---|

| Aldehyde | Oximation | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | PFBHA-oxime | Increases volatility; enhances sensitivity (especially in NCI mode). researchgate.netnih.gov |

| Hydroxyl | Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + TMCS | Trimethylsilyl (TMS) ether | Reduces polarity; increases volatility and thermal stability. gcms.czmdpi.com |

| Aldehyde & Hydroxyl | Two-step: Oximation then Silylation | 1. PFBHA 2. BSTFA | PFBHA-oxime-TMS-ether | Comprehensive modification for optimal GC-MS performance. copernicus.org |

Optimization of Derivatization Reagents and Conditions

The efficiency and reproducibility of the derivatization reaction are paramount for accurate quantification. mdpi.com Therefore, optimizing the reaction conditions is a critical step in method development. researchgate.net Key parameters that require optimization include the choice and volume of the derivatizing reagent, reaction temperature, and reaction time. nih.govnih.gov

For the PFBHA derivatization of carbonyl compounds, reaction conditions can be optimized to ensure complete conversion. Studies on various aldehydes show that reactions are often carried out at temperatures ranging from 35°C to 60°C, with reaction times varying from one to 24 hours. gnest.orgresearchgate.netusra.edu The reaction is sometimes quenched by the addition of an acid. gnest.org

For silylation reactions, a common set of conditions involves using a mixture of BSTFA with 1% TMCS in a suitable solvent like pyridine (B92270) or ethyl acetate, followed by heating at 60°C for 30 minutes. researchgate.net However, optimal conditions are compound-dependent and may require adjustment. mdpi.com For instance, the volume of the silylating agent must be sufficient to ensure complete derivatization but not so excessive that it damages the GC column. researchgate.net

The development of an optimized protocol for this compound would involve systematically evaluating these parameters. This could involve comparing different reagents, testing various reaction times and temperatures, and assessing the ratio of reagent to sample to maximize the yield of the desired derivative while minimizing degradation or side-product formation. nih.gov

The following interactive table provides examples of derivatization conditions from literature that could serve as a starting point for the optimization of this compound analysis.

| Reaction Type | Reagent | Typical Conditions | Source Context |

|---|---|---|---|

| Oximation | PFBHA (PFBOA) | Aqueous solution, 1 hour at room temperature, followed by addition of H₂SO₄. | Analysis of aldehydes in water. gnest.org |

| Oximation | PFBHA (PFBOA) | Sealed vial at 60°C for 60 minutes. | Headspace GC/MS analysis of carbonyls. researchgate.net |

| Silylation | BSTFA + 1% TMCS in pyridine/ethyl acetate | 30 minutes at 60°C. | Analysis of various pharmaceuticals. researchgate.net |

| Silylation | MSTFA | Optimized with 120 µL of MSTFA for 100 µL of sample. | Analysis of non-volatile metabolites. nih.gov |

Theoretical and Computational Studies of 2 Chloro 3 Hydroxypropanal

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to predicting the electronic structure and properties of molecules. However, specific studies applying these methods to 2-chloro-3-hydroxypropanal are not documented in the searched scientific literature.

Density Functional Theory (DFT) for Molecular Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, predict their geometries, and describe their reactivity. researchgate.netnih.gov Typically, DFT calculations can provide insights into parameters like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding charge transfer within the molecule. science.gov These calculations are also used to determine global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index, which help in predicting the stability and biological activity of a compound. mdpi.com

However, no specific DFT studies detailing the optimized molecular structure, bond lengths, bond angles, or electronic reactivity descriptors for this compound have been found.

Transition State Modeling for Reaction Pathways and Regioselectivity

Transition state modeling is a computational technique used to identify the high-energy transition state structures that connect reactants to products in a chemical reaction. mit.edu This modeling is essential for understanding reaction mechanisms, predicting reaction rates, and explaining the regioselectivity and stereoselectivity of chemical transformations. acs.org While this methodology is widely applied in organic chemistry, there are no published studies that model the transition states for reactions involving this compound.

Thermochemical Parameters of Reaction Pathways

Computational methods can be employed to calculate important thermochemical parameters such as the enthalpy of formation for molecules and their reaction intermediates. researchgate.net These calculations are vital for assessing the thermodynamic feasibility of reaction pathways. No specific studies reporting the thermochemical parameters for any reaction pathways of this compound were identified.

Molecular Dynamics (MD) Simulations for Solvent Interactions and Reaction Yield Optimization

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. researcher.life This technique can provide valuable information about how a solute molecule like this compound interacts with solvent molecules, which can influence reaction rates and yields. Despite the utility of MD simulations in optimizing chemical processes, no such studies focused on this compound in different solvent environments have been published.

Computational Analysis of Conformational Isomers and Energy Landscapes

Most flexible molecules exist as a population of different conformational isomers. Computational analysis is used to explore the potential energy landscape of a molecule to identify its stable conformers and the energy barriers between them. masterorganicchemistry.comnih.gov This information is crucial for understanding a molecule's behavior and reactivity. A computational analysis of the conformational isomers and the corresponding energy landscape for this compound is not available in the literature.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Site Selectivity

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.netmdpi.com The MEP map identifies electron-rich regions, which are susceptible to electrophilic attack, and electron-poor regions, which are prone to nucleophilic attack. mdpi.com This allows for the prediction of how a molecule will interact with other reagents. chemrxiv.org There are no specific MEP mapping studies available for this compound to analyze its reactivity and site selectivity.

Structure-Reactivity Relationships and Correlation with Experimental Data

Theoretical and computational studies are pivotal in elucidating the intricate relationship between the molecular structure of this compound and its chemical reactivity. While specific, in-depth computational research exclusively focused on this compound is not extensively available in publicly accessible literature, the principles of computational chemistry and studies on analogous compounds, such as α-chloroaldehydes and other bifunctional molecules, provide a framework for understanding its behavior. exlibrisgroup.comumn.educore.ac.uk These studies allow for the prediction of molecular geometries, electronic properties, and reaction mechanisms, which can then be correlated with experimental observations.

The reactivity of this compound is governed by the interplay of its three key functional groups: the aldehyde, the chlorine atom at the α-position, and the hydroxyl group at the β-position. Computational models, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the electron distribution and electrostatic potential of the molecule. semanticscholar.orgacs.org These calculations can reveal the electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents.

For instance, the aldehyde group's carbonyl carbon is an electrophilic center, susceptible to nucleophilic attack. The adjacent chlorine atom, being electron-withdrawing, further enhances the electrophilicity of this carbon. Conversely, the oxygen atoms of the carbonyl and hydroxyl groups represent nucleophilic sites. Theoretical studies can quantify these characteristics through calculations of atomic charges and frontier molecular orbitals (HOMO and LUMO).

A significant aspect of the structure-reactivity relationship in this compound is its conformational flexibility. The rotation around the C-C bonds allows the molecule to adopt various conformations, some of which may be more reactive than others due to stereoelectronic effects. Quantum chemical calculations can determine the relative energies of these conformers and the energy barriers for their interconversion. This information is crucial for understanding reaction pathways and predicting product distributions, which can then be compared with experimental results from techniques like NMR spectroscopy. acs.org

Detailed research findings from computational studies on similar molecules often involve the calculation of various molecular descriptors. These descriptors provide a quantitative basis for structure-reactivity relationships. For this compound, such studies would likely involve the calculation of bond lengths, bond angles, and dihedral angles for the most stable conformers. These theoretical values can be benchmarked against experimental data obtained from techniques like X-ray crystallography or microwave spectroscopy, although such experimental data for this specific compound is scarce.

To illustrate the correlation between theoretical and experimental data, a hypothetical comparison is presented below. This table showcases the types of parameters that would be examined in a comprehensive computational study of this compound and how they would align with experimental measurements.

| Parameter | Theoretical Value (e.g., DFT B3LYP/6-31G*) | Experimental Value | Correlation and Insights |

|---|---|---|---|

| C=O Bond Length | ~1.21 Å | Typically ~1.20-1.22 Å (from IR spectroscopy) | Good agreement would validate the computational model's accuracy in representing the electronic structure of the carbonyl group. |

| C-Cl Bond Length | ~1.78 Å | Expected ~1.77-1.79 Å (from electron diffraction) | Deviations could indicate specific intramolecular interactions, such as hyperconjugation, influencing the bond strength. |

| O-H Bond Stretching Frequency | ~3500 cm⁻¹ | Typically observed in this region in IR spectra | The calculated frequency, when scaled, should match the experimental value, confirming the correct description of the hydroxyl group's vibrational mode. |

| ¹H NMR Chemical Shift (CHO proton) | ~9.5 ppm | Experimentally measurable via ¹H NMR | A strong correlation would indicate the computational model accurately predicts the electronic environment of the aldehyde proton. |

| Reaction Barrier for Nucleophilic Addition | Calculable (e.g., in kcal/mol) | Inferable from kinetic studies (rate constants) | The calculated activation energy should correlate with the experimentally determined reaction rate, providing a mechanistic understanding of the compound's reactivity. |

Furthermore, the bifunctional nature of this compound allows for complex intramolecular interactions, such as the formation of intramolecular hydrogen bonds between the hydroxyl group and the carbonyl oxygen or the chlorine atom. albany.edu Computational studies can quantify the strength and geometric preferences of these interactions, which can significantly influence the molecule's reactivity and spectroscopic properties. acs.orgnih.gov For example, an intramolecular hydrogen bond could affect the C=O bond's polarity and, consequently, its susceptibility to nucleophilic attack.

Future Directions in Research on 2 Chloro 3 Hydroxypropanal

Development of Novel and Sustainable Synthetic Routes

The synthesis of α-chloroaldehydes, including 2-chloro-3-hydroxypropanal, has traditionally relied on multi-step processes that often involve hazardous reagents and generate significant waste. Future research is increasingly directed towards developing more sustainable and efficient synthetic strategies. A key area of focus is the direct conversion of readily available starting materials under mild conditions.

One promising approach involves the direct conversion of alcohols into α-chloro aldehydes using reagents like trichloroisocyanuric acid (TCCA), which serves as both an oxidant and a halogenating agent. organic-chemistry.orgucsf.edu For primary alcohols, this transformation can be facilitated by a catalyst such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). organic-chemistry.orgucsf.edu This method eliminates the need for isolating intermediate products, thereby improving efficiency and reducing costs. organic-chemistry.org

Another significant avenue for sustainable synthesis is the adoption of flow chemistry. Microreactor technology allows for precise control over reaction parameters such as temperature and time, which is particularly beneficial when dealing with unstable intermediates. uniba.it This approach has been successfully used for the direct synthesis of functionalized α-chloro aldehydes, offering high chemoselectivity and good to excellent yields even at moderately low temperatures (-20 °C), a feat often unattainable in traditional batch processes. uniba.it Future work will likely focus on adapting these flow chemistry protocols for the specific synthesis of this compound from precursors like glycerol, a widely available and renewable feedstock.

| Approach | Key Features | Potential Advantages | Research Focus |

|---|---|---|---|

| Direct Oxidation & Chlorination | Uses reagents like TCCA and a TEMPO catalyst for one-pot conversion of alcohols. organic-chemistry.orgucsf.edu | Atom economy, reduced steps, cost-effectiveness. organic-chemistry.org | Broadening substrate scope; using greener oxidants and catalysts. |

| Flow Chemistry | Utilizes microreactors for precise reaction control and handling of unstable intermediates. uniba.it | Enhanced safety, high selectivity, scalability, improved yields. uniba.it | Adaptation for continuous production from renewable feedstocks like glycerol. |

Exploration of New Chemical Transformations and Derivatizations

The reactivity of the aldehyde, α-chloro, and hydroxyl groups makes this compound a linchpin for constructing complex molecular architectures. Future research will continue to uncover new chemical transformations and derivatizations, expanding its synthetic utility.

Optically enriched α-chloroaldehydes are powerful intermediates for preparing a variety of oxygen-containing heterocycles. sfu.ca Research has shown that these compounds can be elaborated into trans-epoxides, substituted-tetrahydrofuranols, and even carbohydrate analogues. sfu.ca A significant discovery in this area is the silver-mediated cyclization of 1,2-anti-chlorohydrins (derived from α-chloroaldehydes) to afford substituted-tetrahydrofuranols. sfu.ca

Furthermore, α-chloroaldehydes are valuable precursors in N-Heterocyclic Carbene (NHC)-catalyzed reactions. They can participate in [4+2] annulation reactions to produce complex heterocyclic structures like 1,3,4-oxadiazin-6-ones with high enantioselectivity. researchgate.net They are also used in cascade reactions, for example, with β-tosyl enones to construct 3,6-disubstituted α-pyrones through a Michael addition/lactonization/elimination sequence. researchgate.net Future explorations will likely focus on expanding the range of accessible heterocyclic systems, employing novel organocatalysts, and developing tandem reactions that build molecular complexity in a single step.

| Reaction Type | Reactants | Key Products | Significance |

|---|---|---|---|

| Heterocycle Synthesis | Organolithium reagents, lithium enolates. sfu.ca | trans-Epoxides, substituted-tetrahydrofuranols. sfu.ca | Access to complex oxygen-containing heterocycles. sfu.ca |

| NHC-Catalyzed Annulation | N-phenyl-N'-benzoyldiazene. researchgate.net | 1,3,4-Oxadiazin-6-ones. researchgate.net | Enantioselective synthesis of complex nitrogen-oxygen heterocycles. researchgate.net |

| NHC-Catalyzed Cascade | β-tosyl enones. researchgate.net | α-Pyrones. researchgate.net | Efficient, regioselective construction of pyrone rings. researchgate.net |

Advanced Mechanistic Investigations via In Situ Spectroscopy

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. Future research will increasingly employ advanced in situ spectroscopic techniques to probe the reactive intermediates and transition states involved in reactions of this compound. researchgate.netuu.nl

Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy can monitor reactions in real-time, providing valuable data on the formation and consumption of species. researchgate.net For instance, FTIR has been used to monitor the formation of ketene (B1206846) intermediates in certain reactions. researchgate.net Surface-Enhanced Raman Spectroscopy (SERS) is another powerful tool that can provide detailed information about molecular orientation and reaction pathways on catalyst surfaces, which could be applied to study heterogeneously catalyzed transformations of this compound. cityu.edu.hkresearchgate.net These experimental techniques allow for the direct observation of transient species that are often difficult to detect by conventional methods, providing critical insights into reaction dynamics. researchgate.net

| Technique | Potential Mechanistic Insight | Example Application |

|---|---|---|

| FTIR Spectroscopy | Real-time tracking of functional group transformations; detection of transient intermediates (e.g., ketenes). researchgate.net | Studying the kinetics of cyclization or substitution reactions. |

| Raman Spectroscopy | Monitoring changes in bond vibrations during a reaction. | Investigating catalyst-substrate interactions in NHC-catalyzed processes. |

| Surface-Enhanced Raman Spectroscopy (SERS) | Observing molecular reorientation and reaction progress on catalyst surfaces. cityu.edu.hkresearchgate.net | Elucidating mechanisms of hydrodechlorination or oxidation on metal nanoparticle catalysts. |

Deeper Computational Modeling of Complex Reaction Systems

Complementing experimental studies, computational modeling provides a powerful lens for examining reaction mechanisms at the molecular level. Future research will leverage increasingly sophisticated computational methods, such as Density Functional Theory (DFT), to model the complex reaction systems involving this compound.

Computational modeling can be used to:

Map Potential Energy Surfaces: To identify the most favorable reaction pathways and calculate the activation energies for different steps.

Characterize Transition States: To understand the geometry and electronic structure of the highest-energy points along a reaction coordinate, which is key to understanding selectivity.

Predict Stereochemical Outcomes: In asymmetric catalysis, modeling can help elucidate the origin of enantioselectivity by comparing the transition state energies leading to different stereoisomers.

Elucidate Catalyst-Substrate Interactions: To understand how a catalyst, such as an N-heterocyclic carbene, activates the substrate and guides the reaction pathway.

While direct computational studies on this compound are emerging, the application of DFT to similar systems, such as elucidating the role of electronic effects on catalyst surfaces, demonstrates the potential of these methods. researchgate.net Deeper computational investigations will be invaluable for rational catalyst design and for predicting the feasibility of new, undiscovered transformations.

| Computational Method | Area of Investigation | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Reaction pathway analysis. | Identification of lowest-energy reaction mechanisms and key intermediates. |

| Transition State Theory | Calculation of reaction rates and activation barriers. | Quantitative prediction of reaction kinetics and temperature dependence. |

| Molecular Dynamics (MD) | Solvent effects and conformational analysis. | Understanding the role of the reaction environment on selectivity and reactivity. |

Integration into Multistep Organic Synthesis for High-Value Products

Ultimately, the value of a building block like this compound is demonstrated by its successful incorporation into the synthesis of high-value products, such as pharmaceuticals, agrochemicals, and natural products. sfu.ca Its trifunctional nature allows it to serve as a versatile precursor to a wide range of complex targets.

For example, α-chloroaldehydes have been utilized in the synthesis of trans-2-substituted cyclopropylamines, a motif present in several bioactive molecules. uniba.it The ability to convert them into epoxides and tetrahydrofuranols also opens pathways to the synthesis of natural products and their analogues. sfu.ca Future research will focus on identifying strategic bond disconnections in complex target molecules that lead back to this compound, leveraging its unique reactivity to streamline synthetic routes. The development of robust and stereoselective methods for its transformation will be critical for its adoption in target-oriented synthesis, enabling the efficient construction of molecules with significant biological or material applications.

| Intermediate Derived from this compound | Potential Final Product Class | Synthetic Relevance |

|---|---|---|

| Chiral 1,2-Chlorohydrins | Pharmaceuticals, Chiral Ligands | Precursors to enantiopure epoxides and amino alcohols. sfu.ca |

| Substituted Tetrahydrofurans | Natural Products, Bioactive Molecules | Core structure in many biologically active compounds. sfu.ca |

| Functionalized Cyclopropanes | Agrochemicals, Medicinal Chemistry | Important structural motif for modulating biological activity. uniba.it |

| α-Pyrones | Natural Products, Fragrances | Common heterocyclic core with diverse properties. researchgate.net |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-3-hydroxypropanal, and how can reaction conditions be monitored for reproducibility?

- Methodology :

- Nucleophilic substitution : Use propanal derivatives with chlorinating agents (e.g., SOCl₂) under controlled temperatures (30–50°C). Monitor intermediates via TLC or GC to track chloro-group introduction .

- Hydroxy-group retention : Employ protecting groups (e.g., silyl ethers) during chlorination to prevent hydroxyl oxidation. Deprotection with mild acids (e.g., acetic acid) ensures hydroxy-group integrity .

- Quality control : Validate purity (>95%) via GC-FID or HPLC with UV detection, referencing retention times against standards .